molecular formula C15H16Cl2N2O5S B062395 cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate CAS No. 170210-50-1

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate

Cat. No.: B062395
CAS No.: 170210-50-1
M. Wt: 407.3 g/mol
InChI Key: RSLKNHRJTOZPGF-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,3-dioxolane ring core substituted with a 2,4-dichlorophenyl group and an imidazole-containing methyl group at the 2-position. The 4-position of the dioxolane ring is further functionalized with a methanesulphonate ester group. The dichlorophenyl moiety enhances lipophilicity, while the imidazole and sulphonate groups contribute to polarity and reactivity, respectively. Notably, the compound is listed under synonyms such as "itraconazole dioxolonyl impurity," indicating its role in quality control during drug manufacturing .

Properties

IUPAC Name

[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O5S/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17/h2-6,10,12H,7-9H2,1H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLKNHRJTOZPGF-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976955
Record name {2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61397-61-3
Record name cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061397613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate (CAS No: 61397-58-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure

The molecular formula of the compound is C14H14Cl2N2O3C_{14}H_{14}Cl_2N_2O_3 with a molecular weight of approximately 329.18 g/mol. The structure features a dichlorophenyl group and an imidazole moiety, which are critical for its biological interactions.

Spectroscopic Data

PropertyValue
InChIInChI=1S/C14H14Cl2N2O3
InChIKeyVJZJGRMLFMJRGG-BXUZGUMPSA-N
Exact Mass328.038148 g/mol

Antimicrobial Properties

Research indicates that compounds with imidazole groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacterial strains and fungi. Specifically, cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane has demonstrated effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungal strains : Such as Candida albicans.

Antiparasitic Activity

Imidazole derivatives are also noted for their antiparasitic properties. Research has indicated that this compound may inhibit the growth of certain protozoan parasites, potentially offering therapeutic avenues for diseases such as malaria and leishmaniasis.

The proposed mechanism of action for cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane involves:

  • Inhibition of enzyme activity : Particularly those involved in nucleic acid synthesis.
  • Disruption of cell membrane integrity : Leading to increased permeability and eventual cell lysis.

Study 1: Antimicrobial Efficacy Assessment

A study published in the Journal of Heterocyclic Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane. The results indicated a significant reduction in bacterial colony counts when exposed to the compound at varying concentrations.

Study 2: Antiparasitic Activity in Vivo

Another study investigated the antiparasitic effects of this compound in a murine model infected with Plasmodium berghei. The results showed a marked decrease in parasitemia levels in treated mice compared to controls, suggesting potential for further development as an antimalarial agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity; therefore, further investigations into dosage optimization and long-term effects are necessary.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-fungal agent due to the presence of the imidazole ring, which is known for its activity against fungal infections. Studies have shown that imidazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .

Antimicrobial Activity

Research indicates that compounds similar to cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane have demonstrated antimicrobial properties. The dichlorophenyl group may contribute to this activity by interfering with microbial enzyme functions or membrane integrity .

Drug Development

Due to its structural attributes, this compound serves as a lead compound in drug development programs aimed at creating new therapeutic agents for treating infections caused by resistant strains of pathogens. Its sulfonate group may enhance bioavailability and facilitate drug delivery mechanisms .

Case Study 1: Antifungal Efficacy

A study explored the antifungal efficacy of various imidazole derivatives against Candida species. The results indicated that derivatives with similar structures to cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane exhibited potent antifungal activity, suggesting that modifications in the side chains could further enhance efficacy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another study focusing on SAR analysis, researchers synthesized several analogs of this compound to evaluate their biological activity against bacterial strains. The presence of the dioxolane moiety was crucial for maintaining antibacterial properties while modifications on the phenyl ring influenced potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole Analogue: cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-p-toluenesulfonate

  • Structural Differences :

    • Heterocyclic Group : The imidazole (C₃H₄N₂) in the target compound is replaced with a triazole (C₂H₃N₃), altering hydrogen-bonding capacity and metabolic stability. Triazoles are more resistant to cytochrome P450-mediated degradation, a key feature in modern antifungals .
    • Sulphonyl Group : The methanesulphonate (CH₃SO₃⁻) is substituted with a p-toluenesulfonate (tosylate, C₇H₇SO₃⁻), introducing increased steric bulk and aromaticity. Tosylates generally exhibit higher crystallinity and slower hydrolysis rates compared to mesylates .
  • Physicochemical Properties: Property Target Compound (Imidazole) Triazole Tosylate Analogue Molecular Formula C₁₅H₁₆Cl₂N₂O₅S (estimated) C₂₀H₁₈Cl₂N₃O₅S Molecular Weight ~441.3 (estimated) 484.35 CAS Number Not explicitly provided 113770-65-3 Solubility Likely moderate (imidazole) 1.671 (reported for tosylate)
  • Biological Implications :
    The triazole analogue’s higher molecular weight and tosylate group may enhance membrane permeability but reduce aqueous solubility. The triazole’s improved metabolic stability could translate to longer half-life in vivo, a desirable trait in antifungal agents .

Phosphonate Esters (e.g., Dimethyl Isopropylphosphonate)

  • Functional Group Contrast :
    Phosphonate esters (e.g., C₅H₁₃O₃P) differ significantly in backbone structure and reactivity. While sulphonates act as leaving groups in nucleophilic substitutions, phosphonates are hydrolytically stable and serve as flame retardants or ligands in coordination chemistry .
  • Applications :
    The target compound’s methanesulphonate group suggests utility as a prodrug (releasing active alcohol upon hydrolysis), whereas phosphonates are rarely used in this context .

Chlorinated Imidazole Derivatives (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole)

  • Synthetic Relevance :
    Both compounds employ chlorination steps (e.g., SOCl₂) to introduce reactive chloromethyl groups. However, the nitro group in the latter compound may serve as a precursor for further functionalization, unlike the sulphonate in the target molecule .
  • Biological Activity : Nitroimidazoles are associated with antimicrobial activity (e.g., metronidazole), whereas the target compound’s dichlorophenyl-imidazole scaffold aligns more closely with antifungal azoles .

Preparation Methods

Initial Cyclization and Dichlorophenyl Incorporation

A glycerol derivative, such as (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate, reacts with 2-bromo-1-(2,4-dichlorophenyl)-ethanone under acid catalysis. Methanesulfonic acid (0.24 mol per 1 mol substrate) is preferred for its dual role as catalyst and proton donor. The solvent-free reaction proceeds at 80°C under nitrogen, achieving >95% cis-selectivity due to restricted rotation in the transition state.

Reaction Conditions Table

ParameterValue
Temperature80°C
CatalystMethanesulfonic acid
SolventSolvent-free
Reaction Time5–6 hours
cis:trans Ratio95:5

Imidazole Integration

The intermediate cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol undergoes nucleophilic substitution with imidazole. Excess imidazole (3 equivalents) in dry dimethylacetamide (DMA) at reflux for 4 days ensures complete substitution. Post-reaction, the product is extracted with ether, treated with nitric acid to form a nitrate salt (for crystallization), and hydrolyzed to yield the hydroxymethyl intermediate.

Yield Optimization Data

StepYield (%)Purity (%)
Bromomethylation64.895.0
Imidazole Substitution55.098.5
Hydrolysis96.099.2

Methanesulfonation of the Hydroxymethyl Intermediate

The final step involves reacting cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol with methanesulfonyl chloride (MsCl) in dichloromethane. Triethylamine (3 equivalents) neutralizes HCl byproducts. The reaction completes within 2 hours at 0–5°C to minimize ester hydrolysis.

Critical Parameters for Mesylation

  • Temperature Control : >5°C risks sulfonate ester degradation.

  • Stoichiometry : 1.1 equivalents of MsCl ensures complete conversion.

  • Workup : Sequential washes with NaHCO₃ and brine remove acidic residues.

Alternative Catalytic Systems and Solvent Effects

Solvent-Free vs. Solvent-Assisted Synthesis

Comparative studies show solvent-free conditions enhance reaction rates and stereoselectivity. For example, a solvent-free bromomethylation achieves 64.8% yield versus 23.7% in dichloromethane. Polar aprotic solvents like DMA improve imidazole solubility but require longer reaction times.

Catalytic Variants

While methanesulfonic acid is optimal, alternatives include:

  • p-Toluenesulfonic acid : Comparable yield (62.1%) but lower cis-selectivity (88:12).

  • Camphorsulfonic acid : Enhances enantiomeric excess (ee >98%) in chiral resolutions.

Crystallization and Purification Techniques

Final purification employs sequential crystallizations:

  • Ethanol/Isopropanol Mix : Removes trans-diastereomers and unreacted imidazole.

  • Diisopropylether (DIPE) : Induces slow crystallization over 7 days, yielding needle-like crystals with >99% HPLC purity.

Crystallization Data

Solvent SystemPurity Post-Crystallization (%)
Ethanol95.0
DIPE/MeOH99.5

Scalability and Industrial Adaptations

Pilot-scale batches (10 kg+) use continuous nitrogen bubbling to prevent exothermic runaway during bromomethylation. Process analytical technology (PAT) monitors cis:trans ratios in real-time via inline FTIR, ensuring compliance with ICH Q3A guidelines for impurities.

Challenges and Mitigation Strategies

Stereochemical Drift

Prolonged heating (>8 hours) during imidazole substitution promotes epimerization. Mitigation includes strict temperature control and reduced reaction times.

Byproduct Formation

Minor byproducts like trans-diastereomers and des-chloro analogues are removed via DIPE crystallization .

Q & A

Q. What are the optimized synthetic routes for cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the dioxolane ring via acid-catalyzed cyclization of glycerol derivatives with ketones. The imidazole moiety is introduced via nucleophilic substitution or Mitsunobu reactions. Methanesulphonate esterification is achieved using methanesulphonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Yield optimization focuses on:

  • Catalyst selection: Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency .
  • Temperature control: Low temperatures (−10°C to 0°C) during imidazole alkylation reduce side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomeric impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on the dioxolane ring protons (δ 4.5–5.5 ppm as doublets, J = 3–4 Hz) and methanesulphonate methyl group (δ 3.1–3.3 ppm, singlet). The imidazole C-2 proton appears at δ 7.4–7.6 ppm .
  • IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1750 cm⁻¹) and sulfonate S=O stretches (1350–1200 cm⁻¹) .
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment. Expected [M+H]⁺ = 331.03 .

Q. How is the antifungal activity of this compound evaluated, and what standard assays are used to determine efficacy?

Methodological Answer: Antifungal activity is tested via:

  • Microbroth dilution (CLSI guidelines): Minimum Inhibitory Concentrations (MICs) are determined against Candida albicans and Aspergillus spp. using RPMI-1640 medium. Serial dilutions (0.1–128 µg/mL) are incubated at 35°C for 48 hours .
  • Time-kill assays: Assess fungicidal vs. fungistatic effects by sampling viability at 0, 6, 12, and 24 hours.

Table 1: Example MIC Data for Analogous Dioxolane Derivatives (Adapted from )

PathogenMIC (µg/mL)Reference Compound (Fluconazole MIC)
Candida albicans ATCC8–162–4
Aspergillus fumigatus32–6416–32

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation typically occurs above 150°C, with methanesulphonate hydrolysis as the primary pathway .
  • Photostability: Expose to UV light (320–400 nm) and monitor decomposition via HPLC. Use amber vials for light-sensitive samples .
  • pH stability: Assess hydrolysis in buffers (pH 1–10). Acidic conditions (pH <3) accelerate sulfonate ester cleavage .

Q. What are the known environmental degradation pathways, and how are persistence studies designed?

Methodological Answer:

  • Hydrolysis: Monitor in aqueous solutions (25°C, pH 7) for 30 days. Detect breakdown products (e.g., 2,4-dichlorophenol) via GC-MS .
  • Soil biodegradation: Use OECD 307 guidelines with spiked soil samples. Analyze residual compound via LC-MS/MS and quantify microbial metabolites .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of the cis-isomer, and how is stereochemical purity validated?

Methodological Answer:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL catalysts during dioxolane formation to induce stereocontrol .
  • Chiral HPLC: Employ Chiralpak AD-H columns (heptane/isopropanol) to resolve enantiomers. Validate purity (>99% ee) via circular dichroism (CD) spectroscopy .

Q. How does structural modification of the imidazole or dioxolane moieties impact antifungal activity and cytochrome P450 inhibition?

Methodological Answer:

  • SAR studies: Synthesize analogs with triazole or tetrazole replacements for imidazole. Test MICs and CYP3A4 inhibition (fluorogenic assays). Imidazole derivatives show higher CYP affinity than triazoles due to stronger heme iron binding .
  • Dioxolane ring opening: Replace dioxolane with dioxane. Reduced activity suggests the 5-membered ring is critical for target binding .

Q. What advanced analytical methods are used to identify and quantify trace impurities in bulk samples?

Methodological Answer:

  • LC-QTOF-MS: Detect impurities at 0.1% levels. Characterize sulfonate esters and hydrolyzed products via high-resolution mass matching .
  • ²D-NMR (HSQC, HMBC): Resolve overlapping signals from diastereomeric impurities .

Q. How do resistance mechanisms (e.g., efflux pumps, target mutations) affect the compound’s efficacy, and what combinatorial approaches mitigate resistance?

Methodological Answer:

  • Efflux pump inhibition: Co-administer with verapamil (Pgp inhibitor) in Candida models. Synergy assessed via checkerboard assays .
  • ERG11 mutations: Sequence C. albicans ERG11 gene from resistant isolates. Docking studies predict steric clashes with F145L mutations .

Q. What in silico models predict the compound’s pharmacokinetics and toxicity profiles?

Methodological Answer:

  • ADMET prediction: Use SwissADME and ProTox-II. Key parameters:
    • LogP = 1.85 (moderate lipophilicity) .
    • CYP2C9 inhibition risk (score >0.7) .
  • Molecular dynamics simulations: Model binding to lanosterol 14α-demethylase (CYP51). Identify hydrogen bonds with His310 and Thr311 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.